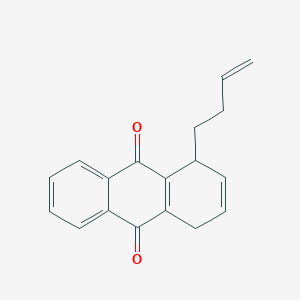
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound features a unique structure with a but-3-en-1-yl side chain attached to the anthracene core, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione typically involves the alkylation of 1,4-dihydroanthracene-9,10-dione with a suitable but-3-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The but-3-en-1-yl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
科学的研究の応用
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Dihydroanthracene-9,10-dione: Lacks the but-3-en-1-yl side chain, resulting in different chemical properties.
Anthraquinone: A simpler structure without the dihydroanthracene moiety.
1-(But-3-en-1-yl)-anthraquinone: Similar structure but without the dihydroanthracene component.
Uniqueness
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione is unique due to the presence of both the but-3-en-1-yl side chain and the dihydroanthracene core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
52651-55-5 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
1-but-3-enyl-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-2-3-7-12-8-6-11-15-16(12)18(20)14-10-5-4-9-13(14)17(15)19/h2,4-6,8-10,12H,1,3,7,11H2 |
InChIキー |
JFSTXJGUWSHEHT-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1C=CCC2=C1C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8643679.png)
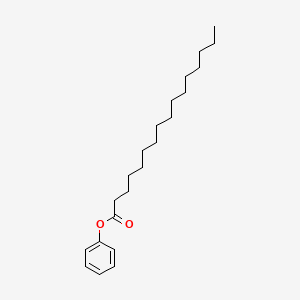

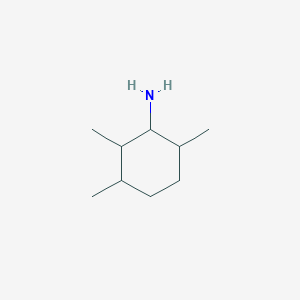
![5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID](/img/structure/B8643702.png)

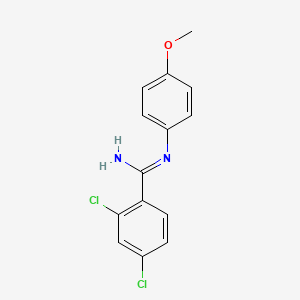
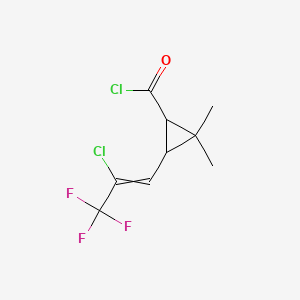
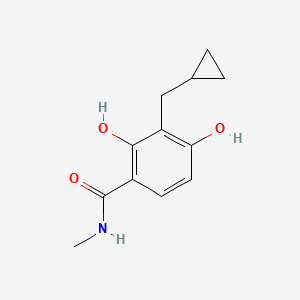

![tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8643757.png)
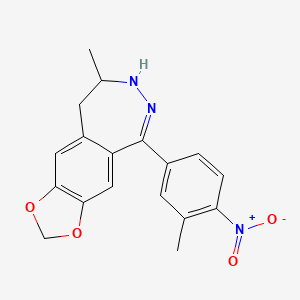
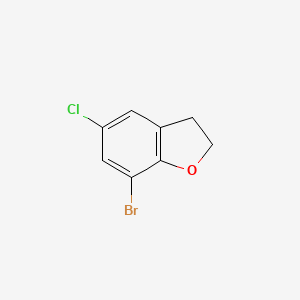
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
